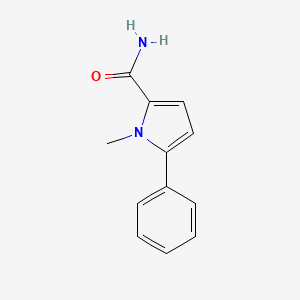![molecular formula C13H19FN2O2S B7592227 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene](/img/structure/B7592227.png)
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene, also known as DSF or TPSB, is a small molecule that has gained significant attention in the scientific community due to its potential applications in cancer research. DSF was initially developed as an antibiotic in the 1970s, but its anticancer properties were discovered later in the 1990s.
Mecanismo De Acción
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene's anticancer properties are thought to be mediated through its ability to inhibit the activity of an enzyme called ALDH (aldehyde dehydrogenase). ALDH plays a role in detoxifying cancer cells and protecting them from chemotherapy. By inhibiting ALDH, 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene increases the sensitivity of cancer cells to chemotherapy and induces apoptosis.
Biochemical and Physiological Effects:
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has been shown to have a variety of biochemical and physiological effects. It can induce oxidative stress, alter the expression of genes involved in apoptosis and cell cycle regulation, and inhibit angiogenesis (the formation of new blood vessels). 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and has a well-defined mechanism of action. 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene is also relatively easy to synthesize and purify. However, 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has some limitations as well. It can be toxic at high concentrations and can interact with other proteins and enzymes in the cell, leading to off-target effects.
Direcciones Futuras
There are several potential future directions for 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene research. One area of interest is the development of 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene analogs with improved potency and selectivity. Another area of interest is the investigation of 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene's potential to treat other diseases, such as neurodegenerative disorders and viral infections. Additionally, further studies are needed to fully understand the mechanisms underlying 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene's anticancer properties and to identify biomarkers that can predict patient response to 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene treatment.
Métodos De Síntesis
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene can be synthesized through a multi-step process involving the reaction of 1-chloro-4-fluorobenzene with 2-(dimethylsulfamoyl) cyclopentanone, followed by further reactions to produce the final product. The synthesis of 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has been extensively studied for its anticancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. 1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene has also been investigated for its potential to treat other diseases, such as Alzheimer's disease and HIV.
Propiedades
IUPAC Name |
1-[2-(dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2S/c1-16(2)19(17,18)15-13-5-3-4-12(13)10-6-8-11(14)9-7-10/h6-9,12-13,15H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBUIVXUWDWNQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCCC1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(3-chlorobenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592153.png)

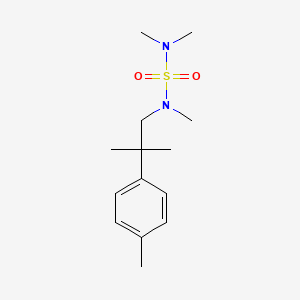
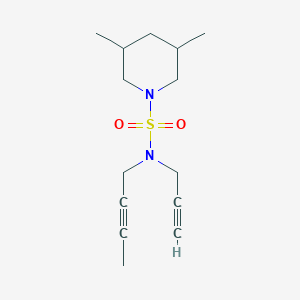
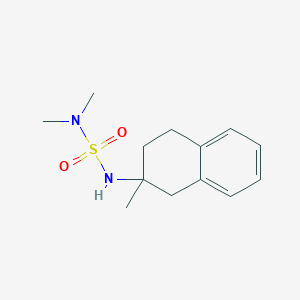
![N-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]-3-pyridin-2-ylpropanamide](/img/structure/B7592200.png)
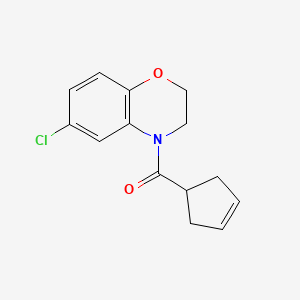
![4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile](/img/structure/B7592215.png)
![[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7592220.png)



